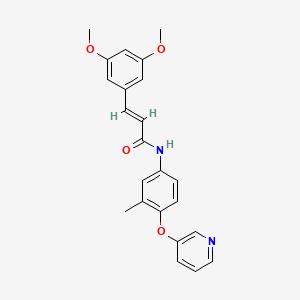
N-(4-bromo-2-chlorophenyl)-4-phenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-4-phenylpiperidine-1-carboxamide, also known as BCP, is a chemical compound that belongs to the class of piperidine derivatives. It has been studied extensively for its potential use in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-chlorophenyl)-4-phenylpiperidine-1-carboxamide involves its binding to the Nav1.7 sodium channel, which leads to the inhibition of its activity. This inhibition results in a decrease in the excitability of neurons, leading to a reduction in pain transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on pain transmission, making it a potential candidate for the treatment of chronic pain. It has also been shown to have an effect on other ion channels, such as the Nav1.5 sodium channel, which is involved in cardiac function. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-2-chlorophenyl)-4-phenylpiperidine-1-carboxamide in lab experiments is its selectivity for the Nav1.7 sodium channel, which allows for more targeted research. However, one limitation is that this compound has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-4-phenylpiperidine-1-carboxamide. One potential direction is the development of more potent and selective Nav1.7 inhibitors for the treatment of chronic pain. Another direction is the study of this compound's effects on other ion channels and its potential use in the treatment of other conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its unique properties and mechanism of action make it a promising candidate for the treatment of chronic pain. However, further research is needed to fully understand its effects and potential limitations.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-4-phenylpiperidine-1-carboxamide involves the reaction of 4-bromo-2-chlorobenzoyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-4-phenylpiperidine-1-carboxamide has been used in various scientific research studies due to its potential as a modulator of ion channels. It has been shown to selectively inhibit the Nav1.7 sodium channel, which plays a crucial role in pain transmission. Therefore, this compound has been studied for its potential use in the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O/c19-15-6-7-17(16(20)12-15)21-18(23)22-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEOKDHGLZQDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7547806.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)
![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)


![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)



![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)